![molecular formula C15H20ClNO3 B2743147 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one CAS No. 2411252-79-2](/img/structure/B2743147.png)
2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one, also known as DMC or Desmethylclozapine, is a synthetic compound that has been widely studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has also been shown to interact with various receptors, including the dopamine D4 receptor, the serotonin 5-HT2A receptor, and the α7-nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of pro-inflammatory cytokines, the inhibition of NF-κB activation, the improvement of cognitive function, and the reduction of the symptoms of schizophrenia and bipolar disorder.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one in lab experiments is its relatively low toxicity and high solubility, which allows for easy administration and dosing. However, one limitation is its limited stability in aqueous solutions, which may require special storage conditions and handling procedures.
将来の方向性
There are several future directions for the study of 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one. One direction is the further elucidation of its mechanism of action and its interactions with various receptors and signaling pathways. Another direction is the exploration of its potential therapeutic effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more stable and bioavailable analogs of 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one may enhance its potential as a therapeutic agent.
Conclusion
In conclusion, 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one is a synthetic compound that has been widely studied for its potential therapeutic effects on various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one may lead to the development of new and effective treatments for various diseases.
合成法
2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxybenzaldehyde with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride, and the subsequent reaction with chloroacetyl chloride. The final compound can be purified through recrystallization or column chromatography.
科学的研究の応用
2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has been extensively studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In inflammation research, 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological disorder research, 2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one has been shown to improve cognitive function and reduce the symptoms of schizophrenia and bipolar disorder.
特性
IUPAC Name |
2-chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(16)15(18)17-8-12(9-17)4-11-5-13(19-2)7-14(6-11)20-3/h5-7,10,12H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXYFSKJBOSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CC2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(3,5-dimethoxybenzyl)azetidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


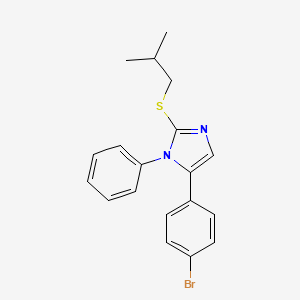
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)
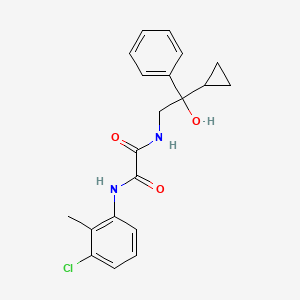
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)



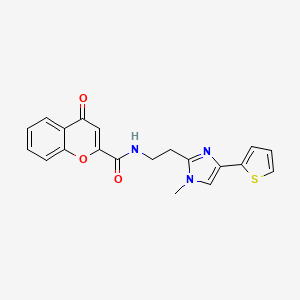
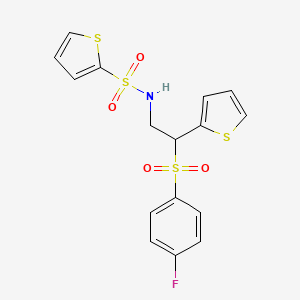
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)
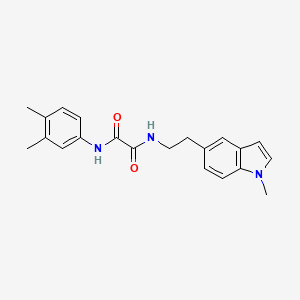
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)